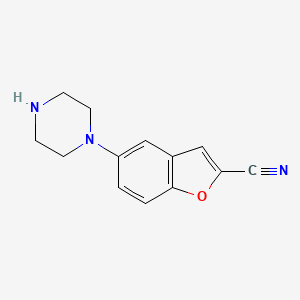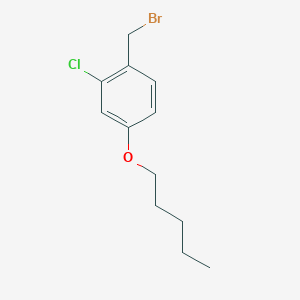
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene is an organic compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The compound is notable for its reactivity and utility in organic synthesis, particularly in the formation of aryllithium compounds, which are pivotal in various coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromomethyl-2-chloro-4-(pentyloxy)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of similar compounds like 1-bromo-4-n-pentyl benzene can be achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and Friedel-Crafts reactions under optimized conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, would be tailored to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, forming aryllithium species.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, maintaining aromaticity.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) in liquid ammonia at low temperatures can be used.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst are common.
Major Products Formed
Nucleophilic Substitution: Formation of aryllithium compounds.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of aryllithium compounds for coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromomethyl-2-chloro-4-(pentyloxy)benzene involves its reactivity as a bromobenzene derivative. The bromine atom makes the compound highly reactive, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of aryllithium species in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the chloro substituent.
1-(2-Bromoethyl)-4-chlorobenzene: Similar structure but with a different alkyl chain.
1-(Bromomethyl)-2-chlorobenzene: Similar structure but lacks the pentyloxy group.
Uniqueness
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene is unique due to the combination of its bromine, chlorine, and pentyloxy substituents, which confer specific reactivity and properties that are valuable in organic synthesis and various applications.
Eigenschaften
Molekularformel |
C12H16BrClO |
|---|---|
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-chloro-4-pentoxybenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI-Schlüssel |
IXFIKXOLJPFFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(C=C1)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
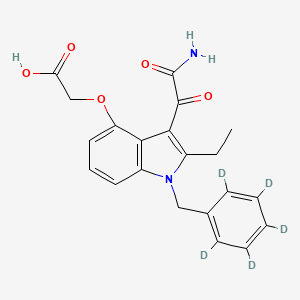

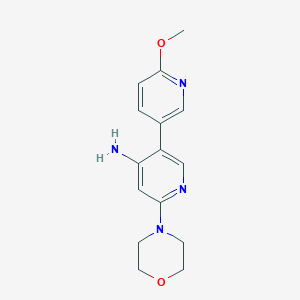
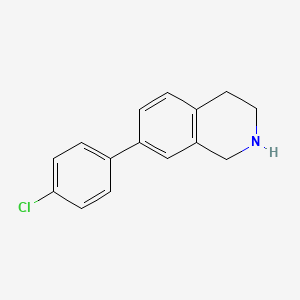

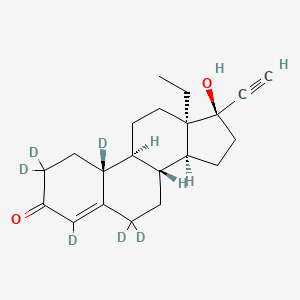
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)


